Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate monohydrochloride Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate monohydrochloride
Brand Name: Vulcanchem
CAS No.: 31697-10-6
VCID: VC16203393
InChI: InChI=1S/C7H12N4O2.ClH/c1-3-13-7(12)5-4(2)10-11-6(5)9-8;/h3,8H2,1-2H3,(H2,9,10,11);1H
SMILES:
Molecular Formula: C7H13ClN4O2
Molecular Weight: 220.66 g/mol

Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate monohydrochloride

CAS No.: 31697-10-6

Cat. No.: VC16203393

Molecular Formula: C7H13ClN4O2

Molecular Weight: 220.66 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate monohydrochloride - 31697-10-6

Specification

CAS No. 31697-10-6
Molecular Formula C7H13ClN4O2
Molecular Weight 220.66 g/mol
IUPAC Name ethyl 3-hydrazinyl-5-methyl-1H-pyrazole-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C7H12N4O2.ClH/c1-3-13-7(12)5-4(2)10-11-6(5)9-8;/h3,8H2,1-2H3,(H2,9,10,11);1H
Standard InChI Key MIVXLCHQGQNODO-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(NN=C1NN)C.Cl

Introduction

Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate monohydrochloride is a chemical compound with a molecular formula of C₇H₁₃ClN₄O₂ and a molecular weight of approximately 220.66 g/mol. It is recognized by its CAS number 31697-10-6. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is characterized by the presence of a hydrazine group and an ethyl ester functionality. The compound is typically encountered as a hydrochloride salt, enhancing its solubility in water and making it more suitable for various applications in research and industry.

Synthesis

The synthesis of ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of thiocarbohydrazide with ethyl 2-chloroacetoacetate. This method allows for the efficient production of the compound while maintaining high purity levels .

Comparison with Other Pyrazole Derivatives

Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, highlighting its unique features:

Compound NameMolecular FormulaBiological ActivityUnique Features
Ethyl 3-methyl-1H-pyrazole-5-carboxylateC₇H₁₀N₂O₂AntimicrobialLacks hydrazine group
Ethyl 5-amino-1H-pyrazole-4-carboxylateC₇H₁₀N₃O₂AnticancerContains amino group instead of hydrazine
Ethyl 3-amino-5-methylpyrazoleC₆H₉N₃NeuroprotectiveDifferent substitution pattern on the pyrazole ring
Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylateC₇H₁₂N₄O₂Potential biological activities under investigationPresence of hydrazine group

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator